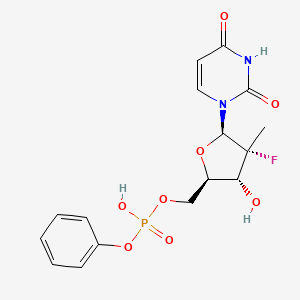
Phenyl Hydrogen (2'R)-2'-Deoxy-2'-fluoro-2'-methyl-5'-uridylate;5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, monophenyl ester, (2'R)-(ACI); Phenyl hydrogen (2'R)-2'-deoxy-2'-fluoro-2'-methyl-5'-uridylate (ACI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate;5’-Uridylic acid, 2’-deoxy-2’-fluoro-2’-methyl-, monophenyl ester, (2’R)-(ACI); Phenyl hydrogen (2’R)-2’-deoxy-2’-fluoro-2’-methyl-5’-uridylate (ACI) is a synthetic nucleotide analog. This compound is of interest due to its potential applications in medicinal chemistry and molecular biology. It is structurally related to uridine, a nucleoside that is a component of RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate typically involves the modification of uridine. The process includes:
Fluorination: Introduction of a fluorine atom at the 2’ position.
Methylation: Addition of a methyl group at the 2’ position.
Esterification: Formation of the monophenyl ester.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step organic synthesis under controlled conditions. These methods ensure high purity and yield, which are crucial for pharmaceutical applications.
化学反応の分析
Types of Reactions
Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while substitution reactions could produce various modified nucleotides.
科学的研究の応用
Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in RNA and DNA interactions.
Medicine: Investigated for potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate involves its incorporation into nucleic acids. This incorporation can disrupt normal cellular processes, leading to antiviral or anticancer effects. The molecular targets include enzymes involved in nucleic acid synthesis and repair.
類似化合物との比較
Similar Compounds
2’-Fluoro-2’-deoxyuridine: Another fluorinated uridine analog.
2’-Methyluridine: A methylated uridine analog.
5-Fluorouracil: A well-known anticancer agent.
Uniqueness
Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate is unique due to its specific combination of fluorine and methyl groups, which may confer distinct biological properties compared to other analogs.
特性
分子式 |
C16H18FN2O8P |
|---|---|
分子量 |
416.29 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl phenyl hydrogen phosphate |
InChI |
InChI=1S/C16H18FN2O8P/c1-16(17)13(21)11(26-14(16)19-8-7-12(20)18-15(19)22)9-25-28(23,24)27-10-5-3-2-4-6-10/h2-8,11,13-14,21H,9H2,1H3,(H,23,24)(H,18,20,22)/t11-,13-,14-,16-/m1/s1 |
InChIキー |
ALTDARIELLWNOO-XKVFNRALSA-N |
異性体SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OC3=CC=CC=C3)O)F |
正規SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OC3=CC=CC=C3)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



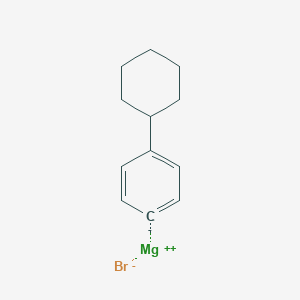

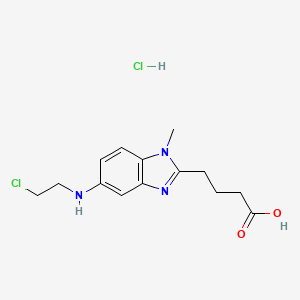
![5-fluoro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13431884.png)
![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13431887.png)

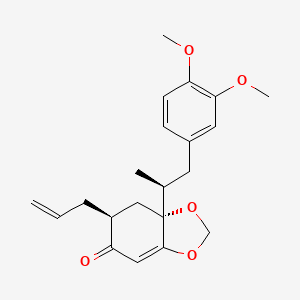
![8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B13431903.png)
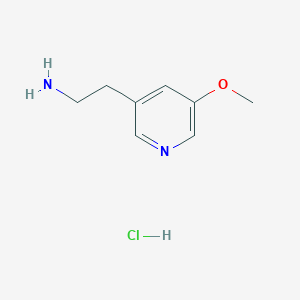
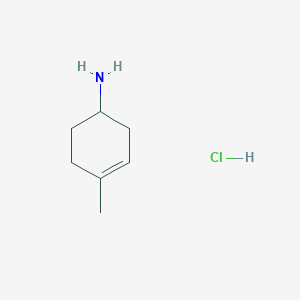
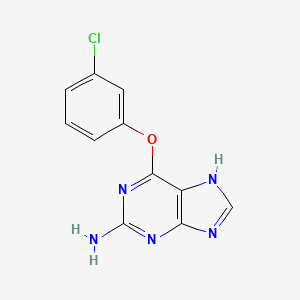

![sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate](/img/structure/B13431930.png)
